molecular formula C18H16FN3O5S B2385204 3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide CAS No. 895451-33-9

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide

Cat. No.: B2385204
CAS No.: 895451-33-9
M. Wt: 405.4
InChI Key: FGLRANVLTAIPTM-UHFFFAOYSA-N
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Description

The compound is a sulfonyl propanamide derivative with a 1,3,4-oxadiazole ring. Sulfonyl propanamides are a class of compounds that have been studied for various biological activities . The 1,3,4-oxadiazole ring is a heterocyclic compound, which is a part of many pharmacologically active compounds .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques like NMR spectroscopy and single-crystal X-ray diffraction .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which it’s reacted. For instance, protodeboronation is a reaction that’s been used with similar compounds .

Scientific Research Applications

Proton Exchange Membranes for Fuel Cells

Research into sulfonated poly (aryl ether sulfone) containing 1, 3, 4-oxadiazole demonstrates its potential as proton exchange membranes for medium-high temperature fuel cells. This study synthesized a double fluoride monomer and copolymerized it with bisphenol A and dichloro diphenyl sulfone, resulting in new polymers with excellent thermal, dimensional, and oxidative stability, as well as lower methanol diffusion coefficients. The proton conductivity of these membranes highlights their applicability in PEMFC at medium-high temperatures, promising alternatives for fuel cell technologies (Xu et al., 2013).

Antibacterial Activity Against Rice Bacterial Leaf Blight

Another study focused on sulfone derivatives containing 1,3,4-oxadiazole moieties, revealing their strong antibacterial activities against rice bacterial leaf blight. Specifically, a compound showed exceptional effectiveness compared to commercial agents, highlighting its potential in agricultural applications to combat bacterial diseases in crops (Shi et al., 2015).

Comb-Shaped Poly(arylene ether sulfone)s as Proton Exchange Membranes

Investigation into comb-shaped poly(arylene ether sulfone)s with sulfonated side chains for fuel cell applications reveals high proton conductivity and favorable properties as polyelectrolyte membrane materials. This research underscores the material's relevance in advancing fuel cell technology by enhancing efficiency and performance (Kim et al., 2008).

Photodynamic Therapy for Cancer Treatment

A novel zinc phthalocyanine substituted with new benzenesulfonamide derivative groups demonstrates high singlet oxygen quantum yield, making it a promising candidate for photodynamic therapy in cancer treatment. Its good fluorescence properties and high singlet oxygen quantum yield make it a potential type II photosensitizer for combating cancer (Pişkin et al., 2020).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and evaluated for their antimicrobial as well as antitubercular activity, showcasing the compound's potential in addressing both bacterial infections and tuberculosis. Molecular docking studies suggest these compounds could serve as a foundation for developing new antimicrobial and antitubercular drugs (Shingare et al., 2022).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For instance, some sulfonyl derivatives have been studied for their antifungal and herbicidal properties .

Properties

IUPAC Name

3-(4-fluorophenyl)sulfonyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O5S/c1-26-15-5-3-2-4-14(15)17-21-22-18(27-17)20-16(23)10-11-28(24,25)13-8-6-12(19)7-9-13/h2-9H,10-11H2,1H3,(H,20,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGLRANVLTAIPTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)CCS(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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